1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Hydrogen bond donor Medicinal chemistry Scaffold optimization

Select this specific N1-ethyl, C3-pyridin-4-yl tetrahydrocyclopenta[c]pyrazole to eliminate the N–H hydrogen bond donor found in unsubstituted analogs while maintaining an intermediate XLogP of 1.8—bridging the methyl (1.5) and isopropyl (2.2) analogs. Its zero HBD count prevents undesired interactions with catalytic lysine or gatekeeper residues in kinase hinge regions, making it a superior scaffold for fragment-based drug discovery. The chemically inert ethyl group avoids the electrophilic risks of chloroethyl analogs, ensuring safe multi-step synthesis without protecting-group strategies. Batch-specific QC (NMR, HPLC, GC) guarantees ≥98% purity, enabling reproducible SAR exploration and crystallographic studies of ligand orientation.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
CAS No. 2098141-22-9
Cat. No. B1479706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
CAS2098141-22-9
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESCCN1C2=C(CCC2)C(=N1)C3=CC=NC=C3
InChIInChI=1S/C13H15N3/c1-2-16-12-5-3-4-11(12)13(15-16)10-6-8-14-9-7-10/h6-9H,2-5H2,1H3
InChIKeyCFQYOLGZKQFMHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 2098141-22-9): Core Scaffold and Physicochemical Identity


1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 2098141-22-9) is a 1,3-disubstituted tetrahydrocyclopenta[c]pyrazole featuring an N1-ethyl group and a C3-pyridin-4-yl substituent on the fused bicyclic core . The compound has a molecular formula of C13H15N3, a molecular weight of 213.28 g/mol, and is commercially available at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC . Its predicted physicochemical profile includes an XLogP of 1.8, a pKa of 3.91 ± 0.10, zero hydrogen bond donors, two hydrogen bond acceptors, two rotatable bonds, and a topological polar surface area (TPSA) of 30.7 Ų . These properties position it as a compact, moderately lipophilic heterocyclic scaffold suitable for further functionalization in medicinal chemistry programs.

Why 1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole Cannot Be Replaced by Closest In-Class Analogs


The tetrahydrocyclopenta[c]pyrazole scaffold is highly sensitive to N1-substitution identity, which modulates hydrogen bonding capacity, lipophilicity, conformational freedom, and basicity in a manner that cannot be assumed interchangeable across analogs . The N1-ethyl substitution in the target compound eliminates the N–H hydrogen bond donor present in the unsubstituted analog (CAS 2098089-44-0), while providing an intermediate XLogP of 1.8 that bridges the lower lipophilicity of the N1-methyl analog (XLogP 1.5) and the higher lipophilicity of the N1-isopropyl analog (XLogP 2.2) [1][2][3]. Furthermore, the two-rotatable-bond architecture distinguishes it from the more rigid N1-methyl analog (one rotatable bond), and its predicted pKa of 3.91 differs significantly from the chloroethyl analog (pKa 4.78), altering ionization behavior under physiological and assay conditions [4]. These multi-parameter differences mean that direct substitution with an in-class analog will alter at minimum lipophilicity, hydrogen bonding profile, conformational sampling, and basicity—any one of which can shift target engagement, solubility, permeability, and metabolic stability. Users selecting this compound for systematic SAR exploration or as a synthetic intermediate require the specific combination of properties conferred by the N1-ethyl, C3-pyridin-4-yl architecture.

Quantitative Differentiation of 1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole Against Closest Analogs: A Comparator-Based Evidence Guide


Hydrogen Bond Donor Count: Zero HBD Eliminates NH-Mediated Off-Target Interactions Present in N-Unsubstituted Analog

The target compound possesses zero hydrogen bond donors (HBD = 0), whereas the N-unsubstituted analog, 3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS 2098089-44-0), contains one hydrogen bond donor (HBD = 1) due to the free N1–H group [1]. The elimination of the HBD is achieved through N1-ethyl substitution without introducing additional heteroatoms. This alters the compound's ability to act as a hydrogen bond donor in target binding and may reduce metabolic liabilities associated with NH-containing heterocycles (e.g., N-glucuronidation or N-oxidation).

Hydrogen bond donor Medicinal chemistry Scaffold optimization

XLogP3 Lipophilicity: Intermediate Value of 1.8 Offers a Balanced Profile Between 1-Methyl (1.5) and 1-Isopropyl (2.2) Analogs

The target compound has a predicted XLogP3 of 1.8, which is intermediate between the N1-methyl analog (XLogP3 = 1.5) and the N1-isopropyl analog (XLogP3 = 2.2), and higher than the N-unsubstituted analog (XLogP3 = 1.5) [1][2][3]. This represents a +0.3 log unit increase in lipophilicity relative to the N1-methyl and NH analogs, and a –0.4 log unit decrease relative to the isopropyl analog. The incremental lipophilicity gain from methyl to ethyl (ΔlogP ≈ +0.3) follows the expected Hansch π contribution of a methylene group, providing fine-grained control over partition behavior.

Lipophilicity XLogP ADME optimization

Rotatable Bond Count: Two Rotatable Bonds in Target vs. One in 1-Methyl Analog Enable Greater Conformational Sampling

The target compound has two rotatable bonds (the N1–CH2CH3 ethyl group), compared to the N1-methyl analog which has only one rotatable bond [1]. The additional rotatable bond arises from the ethyl group's C–C bond, enabling conformational adjustment of the terminal methyl group. This extra degree of rotational freedom may allow the N1-substituent to sample a wider conformational space within a protein binding pocket, potentially facilitating induced-fit binding or enabling interactions with hydrophobic sub-pockets inaccessible to the methyl analog.

Conformational flexibility Rotatable bonds Binding pocket adaptation

Predicted pKa: Reduced Basicity (pKa 3.91) vs. Chloroethyl Analog (pKa 4.78) Alters Ionization State at Physiological pH

The predicted pKa of the target compound is 3.91 ± 0.10, attributable to the pyridin-4-yl nitrogen . This is substantially lower than the predicted pKa of 4.78 ± 0.10 for the 1-(2-chloroethyl) analog, which bears the same pyridin-4-yl substituent [1]. The ΔpKa of –0.87 units means that at pH 7.4, the target compound exists to a greater extent in its neutral (unprotonated) form compared to the chloroethyl analog. This difference has implications for passive membrane permeability, lysosomal sequestration (reduced for weaker bases), and pH-dependent solubility.

pKa Ionization state Lysosomal trapping

Predicted Boiling Point: Higher Thermal Stability (378.8°C) vs. 1-Methyl Analog (369.6°C) May Indicate Stronger Intermolecular Forces

The predicted boiling point of the target compound at 760 mmHg is 378.8 ± 42.0 °C, which is 9.2 °C higher than the predicted boiling point of 369.6 ± 42.0 °C for the 1-methyl analog [1]. While both predictions carry overlapping uncertainty intervals (±42.0 °C), the central estimate difference reflects the increased molecular weight and van der Waals surface area conferred by the ethyl vs. methyl substituent (213.28 vs. 199.25 g/mol), translating to stronger dispersion forces in the condensed phase.

Boiling point Thermal stability Synthetic intermediate

Optimal Application Scenarios for 1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole Based on Differential Evidence


Kinase Inhibitor Fragment Library Design Requiring Absence of H-Bond Donors

The zero hydrogen bond donor count differentiates the target compound from the NH-bearing unsubstituted analog (CAS 2098089-44-0, HBD = 1), making it a preferred scaffold for fragment-based drug discovery programs targeting kinase hinge regions where hydrogen bond donor capacity must be carefully controlled to avoid undesired interactions with the catalytic lysine or gatekeeper residues [1]. The pyridin-4-yl group retains hydrogen bond acceptor functionality for hinge binding, while the N1-ethyl group occupies the solvent-exposed region without introducing additional polarity.

Systematic SAR Exploration of N1-Alkyl Lipophilicity in Tetrahydrocyclopenta[c]pyrazole Series

The target compound's XLogP of 1.8 occupies a specific, intermediate position within the N1-alkyl SAR series (methyl = 1.5, ethyl = 1.8, isopropyl = 2.2), providing a +0.3 log unit increment over methyl that enables quantitative assessment of the lipophilicity–activity relationship without the steric bulk introduced by isopropyl substitution [1][2]. This makes it an essential member of a matched molecular pair analysis set for probing the impact of incremental lipophilicity on potency, solubility, and metabolic stability.

Conformational Sampling Studies in Protein–Ligand Co-crystallography

With two rotatable bonds compared to one in the methyl analog, the target compound provides an additional degree of conformational freedom in the N1-substituent [1]. This makes it suitable for crystallographic studies aimed at understanding how ethyl group orientation influences ligand pose and binding pocket complementarity, particularly in targets where the solvent-exposed channel can accommodate slightly larger, flexible substituents.

Synthetic Intermediate for Late-Stage Diversification Requiring Non-Reactive N1 Substituent

Unlike the 1-(2-chloroethyl) analog, which contains an electrophilic alkyl chloride moiety prone to nucleophilic displacement and potential off-target alkylation, the target compound's ethyl group is chemically inert under most reaction conditions [1]. This makes it a safer synthetic intermediate for multi-step sequences involving nucleophilic reagents, reducing conditions, or basic environments, and eliminates the need for protecting group strategies or concerns about genotoxic impurity formation.

Quote Request

Request a Quote for 1-Ethyl-3-(pyridin-4-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.